molecular formula C24H22ClN5O3 B2651613 1-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326878-94-7

1-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2651613
CAS No.: 1326878-94-7
M. Wt: 463.92
InChI Key: IIRUYNVJKATIQQ-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a triazole ring, a pyridine moiety, and substituted phenyl groups

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.

    Substitution reactions:

    Coupling reactions: The pyridine moiety is often introduced via a coupling reaction, such as the Suzuki or Heck reaction.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenyl rings or the triazole ring.

    Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Scientific Research Applications

1-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound’s unique properties make it valuable in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring and pyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar compounds to 1-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[1-(3,4-dimethoxyphenyl)ethyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O3/c1-15(16-6-11-20(32-2)21(13-16)33-3)27-24(31)22-23(17-5-4-12-26-14-17)30(29-28-22)19-9-7-18(25)8-10-19/h4-15H,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRUYNVJKATIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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